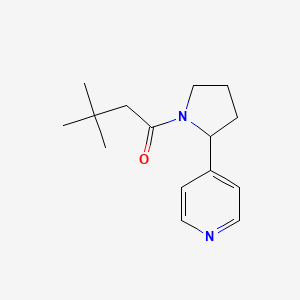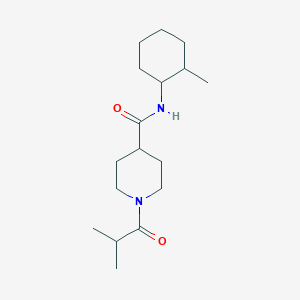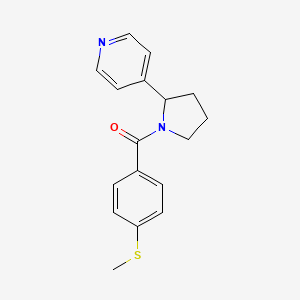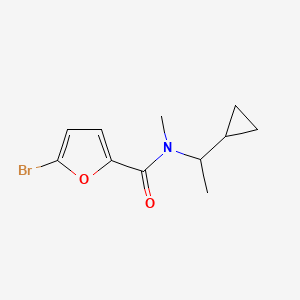
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to nucleolar stress, which triggers a p53-dependent apoptotic response in cancer cells.
作用机制
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide is a selective inhibitor of Pol I transcription, which is responsible for the synthesis of rRNA. Inhibition of Pol I transcription leads to nucleolar stress, which triggers a p53-dependent apoptotic response in cancer cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has also been shown to inhibit the ribosomal DNA (rDNA) repair pathway, which is important for the repair of DNA damage in cancer cells. Inhibition of the rDNA repair pathway leads to accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide induces nucleolar stress, which triggers a p53-dependent apoptotic response in cancer cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide also inhibits the rDNA repair pathway, leading to accumulation of DNA damage and ultimately, cell death. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
实验室实验的优点和局限性
One advantage of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide is its selectivity for Pol I transcription, which makes it a promising candidate for cancer therapy. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has also been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors. However, one limitation of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide is its low solubility, which can make it difficult to administer in vivo. In addition, N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to induce hematological toxicity in preclinical models, which may limit its clinical use.
未来方向
There are several future directions for N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide research. One direction is to explore the use of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide in combination with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its anticancer activity. Another direction is to explore the use of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, future research can focus on developing N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide analogs with improved solubility and reduced hematological toxicity.
合成方法
The synthesis of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopropylethylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2,6-lutidine in the presence of trifluoroacetic acid to form N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide. The overall yield of the synthesis is around 20%.
科学研究应用
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been extensively studied in preclinical models of cancer, and has shown promising results in several types of cancer, including breast, ovarian, and hematological malignancies. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to induce apoptosis in cancer cells, while sparing normal cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has also been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-10-7-11(2)9-14(8-10)15(17)16(4)12(3)13-5-6-13/h7-9,12-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJVHKHDKQZLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

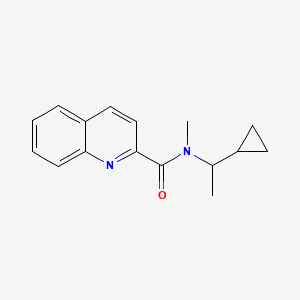
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
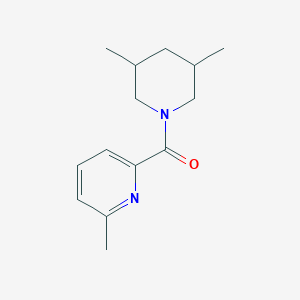
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
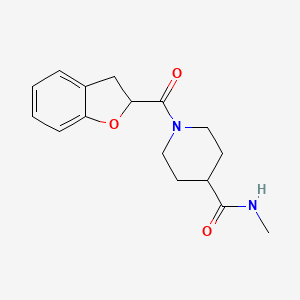
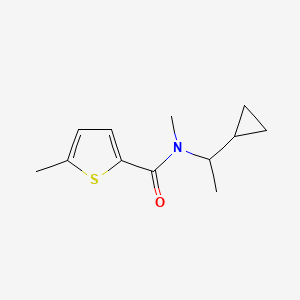
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
